molecular formula C6H6ClN3O B8637602 2-chloro-N-methylpyrimidine-4-carboxamide

2-chloro-N-methylpyrimidine-4-carboxamide

Cat. No. B8637602
M. Wt: 171.58 g/mol
InChI Key: AVUIMCSJXXZTNB-UHFFFAOYSA-N
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Patent
US08796244B2

Procedure details

To a solution of 2-chloro-pyrimidine-4-carboxylic acid (200 mg, 1.3 mmol) in dichloromethane (10 ml) cooled in an ice/water bath was added oxalyl chloride (0.7 ml) and dimethylformamide (3 drops). The reaction was incomplete after 45 minutes so a further portion of oxalyl chloride was added (0.7 ml) and the reaction allowed to proceed at room temperature for a further hour. The reaction was then concentrated and to the crude acid chloride was added pyridine (0.1 ml) and methylamine hydrochloride (0.16 g, 1.9 mmol). After stirring for 3 hours a further portion of both reagents were added and the reaction left to stir overnight. To the reaction was added dilute bicarbonate solution and the mixture was extracted with dichloromethane. The organic liquors were concentrated to furnish the title compound as a yellow solid (150 mg). 1H NMR (400 MHz, DMSO-d6): 9.01 (1H, d), 8.99-8.88 (1H, m), 8.01 (1H, d), 2.83 (3H, d).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.16 g
Type
reactant
Reaction Step Five
Quantity
0.1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][N:3]=1.C(Cl)(=O)C(Cl)=O.Cl.[CH3:18][NH2:19].C(=O)(O)[O-]>ClCCl.CN(C)C=O.N1C=CC=CC=1>[CH3:18][NH:19][C:8]([C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=1)=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O
Step Five
Name
Quantity
0.16 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
0.1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hours a further portion of both reagents
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (0.7 ml)
WAIT
Type
WAIT
Details
to proceed at room temperature for a further hour
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated and to the crude acid chloride
ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
the reaction left
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The organic liquors were concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNC(=O)C1=NC(=NC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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